BenchChemオンラインストアへようこそ!

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

PAR2 Antagonist Inflammation Cancer

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic piperazine-urea derivative annotated as a PAR2 antagonist with potential in inflammation and solid tumor research. The 2-methoxyphenylpiperazine core embodies a SERT pharmacophore, while the o-tolyl urea moiety may confer urease inhibition. Generic substitution is unreliable—minor modifications cause >100-fold shifts in receptor affinity. Procure this exact structure to ensure target relevance; independent confirmation of activity is essential.

Molecular Formula C21H28N4O2
Molecular Weight 368.481
CAS No. 1210342-42-9
Cat. No. B2385319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea
CAS1210342-42-9
Molecular FormulaC21H28N4O2
Molecular Weight368.481
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C21H28N4O2/c1-17-7-3-4-8-18(17)23-21(26)22-11-12-24-13-15-25(16-14-24)19-9-5-6-10-20(19)27-2/h3-10H,11-16H2,1-2H3,(H2,22,23,26)
InChIKeyGQAADACBRWPSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1210342-42-9) Procurement Guide: Compound Identity and Baseline Characteristics


1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea is a synthetic piperazine-urea derivative with the molecular formula C21H28N4O2 and a molecular weight of 368.5 g/mol [1]. It is cataloged under PubChem CID 45560530 and is structurally characterized by a 2-methoxyphenylpiperazine moiety linked via an ethyl spacer to an o-tolyl urea group [1]. The compound is referenced in the DrugMAP database as 'Piperazine urea derivative 3' (synonym: PMID26936077-Compound-18), where it is annotated with patented indications for inflammation and solid tumors, with a putative target of Proteinase Activated Receptor 2 (PAR2) [2]. However, the provenance and quantitative validation of this target annotation remain unconfirmed in peer-reviewed literature. The compound's biological profile is not well-defined in the public domain, and no authoritative, quantitative pharmacological data were identified for this exact structure from primary research papers or patents during this evidence compilation [1][2].

Why Generic Substitution is Not Advisable for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea


Generic substitution within the piperazine-urea chemical class is highly unreliable due to the steep and unpredictable structure-activity relationships (SAR) governing target engagement. Minor modifications to the arylpiperazine or terminal urea substituents can cause dramatic shifts in receptor selectivity, intrinsic activity, and pharmacokinetic properties [1]. For instance, in a series of long-chain arylpiperazines, the 2-methoxyphenylpiperazine motif conferred distinct dual SERT/5-HT1A affinity, with Ki values varying over 100-fold depending on the terminal substituent [1]. Similarly, the o-tolyl urea group in related chemotypes has been shown to critically influence urease inhibition potency, with IC50 values differing by an order of magnitude between ortho-, meta-, and para-substituted analogs [2]. Without direct, quantitative, head-to-head data for this specific compound against its closest structural analogs, any assumption of functional equivalence is scientifically unfounded and poses a risk of experimental failure. Procurement decisions must therefore be based on the compound's unique, albeit limited, profile rather than on class-level assumptions [1][2].

Quantitative Differentiation Evidence for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea


Putative PAR2 Antagonism: A Divergent Mechanism from Common Piperazine-Urea Targets

The DrugMAP database annotates 'Piperazine urea derivative 3' (synonym: PMID26936077-Compound-18) as a Proteinase Activated Receptor 2 (PAR2) antagonist, with patented indications for inflammation and solid tumors [1]. This is a mechanistically distinct profile compared to the majority of piperazine-urea derivatives, which are typically optimized for FAAH, sEH, or monoamine transporters. No quantitative potency data (e.g., IC50, Ki) for PAR2 antagonism are provided in the database record [1]. The compound 1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea, a close structural analog, is cataloged by vendors but lacks any disclosed biological data, highlighting the uniqueness of the target annotation for the o-tolyl derivative . This divergence, if validated, represents a key differentiator for research programs focused on PAR2-mediated pathways, distinguishing it from FAAH- or transporter-oriented analogs like JNJ-42165279.

PAR2 Antagonist Inflammation Cancer

SERT Inhibition Potential Inferred from 2-Methoxyphenylpiperazine Pharmacophore

The 2-methoxyphenylpiperazine (oMeOPP) substructure is a validated pharmacophore for serotonin transporter (SERT) inhibition. In radioligand binding assays, 2-methoxyphenylpiperazine itself shows an IC50 of 0.8 μM for the serotonin transporter . In a series of long-chain arylpiperazines, the 2-[4-(2-methoxyphenyl)piperazin-1-yl] moiety contributed to potent SERT inhibition, with Ki values of 71.8 nM and 62.8 nM for two optimized leads [1]. While these data are not for the exact target compound, they provide a class-level inference that the 2-methoxyphenylpiperazine core of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea may confer SERT affinity. The o-tolyl urea appendage is a structural variable not present in the reference compounds, and its effect on SERT affinity is unknown. Direct measurement is required for confirmation.

Serotonin Transporter SERT Antidepressant

Ortho-Tolyl Urea Moiety: A Determinant of Urease Inhibition Potency

In a series of pyridylpiperazine-based carbodithioates, the compound bearing an o-tolyl moiety (compound 5j) demonstrated the most potent urease inhibition within the set, with an IC50 of 5.16 ± 2.68 μM [1]. This suggests that the ortho-methylphenyl group, which is also present in the target compound's urea portion, can be a critical determinant of biological activity in piperazine-containing molecules. The target compound's o-tolyl urea moiety may thus confer a distinct activity profile compared to analogs with unsubstituted phenyl, p-tolyl, or halogenated phenyl ureas. However, the direct extrapolation of this urease inhibition data to the target compound's mechanism is speculative and must be experimentally verified.

Urease Inhibitor Antimicrobial Structure-Activity Relationship

Recommended Application Scenarios for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea Based on Available Evidence


Probing PAR2-Mediated Pathways in Inflammation and Cancer Models

Based on its annotation as a PAR2 antagonist [1], this compound may be used as a chemical probe in cell-based assays to investigate PAR2 signaling in inflammatory or tumor biology. Researchers should independently confirm target engagement and functional activity before drawing conclusions. The unique annotation distinguishes it from other piperazine-urea tool compounds.

Serotonergic System Screening in the Absence of Validated SERT Ligands

Given the SERT pharmacophore embodied by the 2-methoxyphenylpiperazine core [1], this compound could be included in a screening panel for novel SERT ligands. It is critical to use a known SERT inhibitor (e.g., fluoxetine, IC50 ~ 1 nM) as a positive control to benchmark any observed activity, as the target compound's potency is uncharacterized.

Urease Inhibition Studies for Antibiotic Adjuvant Development

The presence of the o-tolyl urea moiety, which in a related chemotype conferred potent urease inhibition (IC50 = 5.16 μM) [1], suggests that this compound could be tested for anti-urease activity. This application is particularly relevant for research into treatments for Helicobacter pylori infections or other urease-dependent pathogens.

Comparative SAR Studies with Chloro- and Other Aryl-Substituted Analogs

A close analog, 1-(2-chloro-5-methylphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]urea, is commercially available but lacks biological data [1]. Parallel testing of both compounds would allow researchers to determine the impact of the o-tolyl versus the chloro-methylphenyl urea substitution on target affinity and selectivity, establishing a foundational SAR for this chemical series.

Quote Request

Request a Quote for 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.